N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N’-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including hydroxyl, carbamoyl, and hydrazinyl groups, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route may include:
Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolidine ring.
Introduction of the hydroxy and carbamoyl groups: These functional groups are introduced through selective reactions, such as hydroxylation and carbamoylation, using suitable reagents and catalysts.
Coupling with the thiazole and pyrimidine moieties: The final steps involve coupling reactions to attach the thiazole and pyrimidine moieties to the core structure, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Adjusting the reaction parameters to accommodate larger volumes while maintaining efficiency.
Purification techniques: Employing advanced purification methods such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamoyl and hydrazinyl groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide
- **N’-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved physicochemical properties.
Properties
Molecular Formula |
C52H64N10O7S |
---|---|
Molecular Weight |
973.2 g/mol |
IUPAC Name |
N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide |
InChI |
InChI=1S/C52H64N10O7S/c1-34-9-8-10-38(27-34)31-55-60-43-29-44(61-22-25-68-26-23-61)58-51(57-43)69-24-21-36-15-19-40(20-16-36)56-45(64)11-6-7-12-46(65)59-48(52(3,4)5)50(67)62-32-41(63)28-42(62)49(66)53-30-37-13-17-39(18-14-37)47-35(2)54-33-70-47/h8-10,13-20,27,29,31,33,41-42,48,63H,6-7,11-12,21-26,28,30,32H2,1-5H3,(H,53,66)(H,56,64)(H,59,65)(H,57,58,60)/b55-31+/t41-,42+,48-/m1/s1 |
InChI Key |
BQGREFVYIDLIFJ-CATAWDBESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=C(C=C3)NC(=O)CCCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)N7CCOCC7 |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=C(C=C3)NC(=O)CCCCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)N7CCOCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.